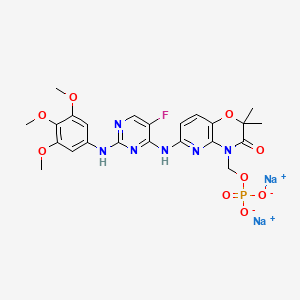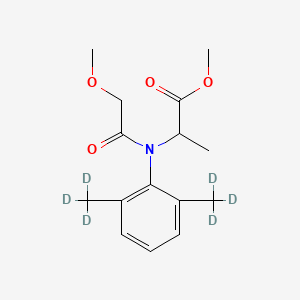
Trk-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-12 is a small molecule inhibitor targeting the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These kinases are encoded by the neurotrophic tyrosine receptor kinase genes NTRK1, NTRK2, and NTRK3, respectively. Trk receptors play a crucial role in neuronal development, differentiation, and survival. This compound has gained attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit Trk signaling pathways involved in tumor growth and progression .
Métodos De Preparación
The synthesis of Trk-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a substituted pyrazolo[1,5-a]pyrimidine core, which is a common scaffold for Trk inhibitors . The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Trk-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols under appropriate conditions
Aplicaciones Científicas De Investigación
Trk-IN-12 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study Trk signaling pathways and to develop new Trk inhibitors with improved efficacy and selectivity.
Biology: this compound is employed in cellular and molecular biology research to investigate the role of Trk receptors in neuronal development and function.
Medicine: The compound is being explored for its therapeutic potential in treating Trk fusion-positive cancers, such as certain types of lung, thyroid, and colorectal cancers
Mecanismo De Acción
Trk-IN-12 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Trk receptors. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. By blocking these pathways, this compound suppresses cell proliferation and induces apoptosis in cancer cells, leading to tumor shrinkage .
Comparación Con Compuestos Similares
Trk-IN-12 is compared with other Trk inhibitors, such as larotrectinib and entrectinib. While all these compounds target Trk receptors, this compound is unique due to its specific binding affinity and selectivity for different Trk isoforms. Similar compounds include:
Larotrectinib: A first-generation Trk inhibitor approved for treating Trk fusion-positive cancers.
Entrectinib: Another first-generation Trk inhibitor with broader target specificity, including ROS1 and ALK kinases.
Repotrectinib: A second-generation Trk inhibitor designed to overcome resistance mutations seen with first-generation inhibitors .
This compound stands out for its potential to address resistance mechanisms and its application in a wider range of cancer types.
Propiedades
Fórmula molecular |
C18H19ClFN5O3S |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
13-(chloromethylsulfonyl)-6-fluoro-2-methyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene |
InChI |
InChI=1S/C18H19ClFN5O3S/c1-23-10-13-8-15(20)2-3-16(13)28-7-6-24(29(26,27)12-19)11-14-9-21-25-5-4-17(23)22-18(14)25/h2-5,8-9H,6-7,10-12H2,1H3 |
Clave InChI |
NTFOOZGBHCLKPT-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C=CC(=C2)F)OCCN(CC3=C4N=C1C=CN4N=C3)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)

![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)


![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)


![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
![N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide](/img/structure/B12425293.png)




